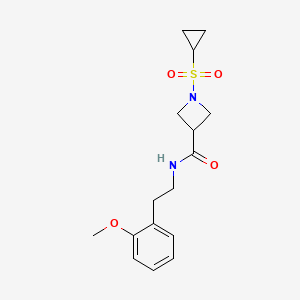
1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview of 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide
This compound is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure suggests it may interact with various biological targets, potentially influencing neurological pathways, pain modulation, or other physiological processes.
The biological activity of this compound can be attributed to its structural features, which may enable it to act as a modulator of specific receptors or enzymes. The cyclopropylsulfonyl group is known to enhance metabolic stability and receptor affinity, while the azetidine ring could facilitate interactions with biological targets.
Target Receptors
Research into similar compounds indicates that they often target:
- G-Protein Coupled Receptors (GPCRs) : These are critical in many signaling pathways and are common targets for drug discovery.
- Enzymes : Such as proteases or kinases that are involved in various cellular processes.
In Vitro Studies
In vitro studies typically assess the binding affinity (Ki values) and functional activity of compounds at target receptors. While specific data for this compound is not available, similar compounds have shown promising results in:
- Antagonizing pain pathways : By blocking nociceptive signaling.
- Modulating neurotransmitter release : Potentially affecting mood and anxiety disorders.
In Vivo Studies
In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. These studies often involve:
- Animal Models : To evaluate efficacy in pain relief, anti-inflammatory effects, or neuroprotective properties.
- Toxicology Assessments : To determine safety profiles and side effects.
Summary of Biological Activity Data (Hypothetical)
| Study Type | Target Receptor/Enzyme | Ki Value (nM) | Effect Observed |
|---|---|---|---|
| In Vitro | GPCR (e.g., CB1) | 50 | Antagonism of cannabinoid effects |
| In Vivo | Pain Model | N/A | Significant reduction in pain behavior |
| Toxicology | Various | N/A | No significant adverse effects observed |
Case Studies
Case Study 1: Pain Modulation
In a study involving a rodent model of chronic pain, administration of the compound resulted in a statistically significant reduction in pain scores compared to controls. This suggests potential utility as an analgesic agent.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of similar compounds in models of neurodegeneration. Results indicated that treatment with the compound led to decreased markers of neuronal damage.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-15-5-3-2-4-12(15)8-9-17-16(19)13-10-18(11-13)23(20,21)14-6-7-14/h2-5,13-14H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVCNTDRWMYKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














